Tropisetron mesylate

α7 nAChR partial agonism neuropsychiatric

Tropisetron mesylate (CAS 833482-77-2) is the methanesulfonate salt of tropisetron, an indole–tropane conjugate that functions as both a potent competitive antagonist at the 5-hydroxytryptamine type 3 (5-HT₃) receptor and a high-affinity partial agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR). This dual pharmacology distinguishes it from other first-generation 5-HT₃ receptor antagonists (ondansetron, granisetron, dolasetron), which lack meaningful α7 nAChR activity.

Molecular Formula C18H24N2O5S
Molecular Weight 380.5 g/mol
CAS No. 833482-77-2
Cat. No. B3286943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropisetron mesylate
CAS833482-77-2
Molecular FormulaC18H24N2O5S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.CS(=O)(=O)O
InChIInChI=1S/C17H20N2O2.CH4O3S/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;1-5(2,3)4/h2-5,10-13,18H,6-9H2,1H3;1H3,(H,2,3,4)/t11-,12+,13?;
InChIKeyFFTYLXTULVZQRZ-KOQCZNHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tropisetron Mesylate (CAS 833482-77-2): A Dual-Action 5-HT₃ Antagonist and α7 nAChR Partial Agonist for Differentiated Research Applications


Tropisetron mesylate (CAS 833482-77-2) is the methanesulfonate salt of tropisetron, an indole–tropane conjugate that functions as both a potent competitive antagonist at the 5-hydroxytryptamine type 3 (5-HT₃) receptor and a high-affinity partial agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR) [1]. This dual pharmacology distinguishes it from other first-generation 5-HT₃ receptor antagonists (ondansetron, granisetron, dolasetron), which lack meaningful α7 nAChR activity [2]. Tropisetron mesylate exhibits saturable first-pass metabolism yielding dose-dependent oral bioavailability (∼60% at 5 mg, approaching 100% at 45 mg) and is primarily cleared via CYP2D6-mediated hydroxylation [3]. The mesylate salt form provides molecular weight and crystallinity characteristics that differ from the more commonly supplied hydrochloride salt (e.g., MW 380.5 vs. 320.81 g/mol), with potential implications for solubility and formulation behavior [4].

Why Tropisetron Mesylate Cannot Be Simply Replaced by Other 5-HT₃ Antagonists in Rigorous Experimental Settings


Within the 5-HT₃ antagonist class, compounds differ substantially in receptor-binding profiles, metabolic routes, and off-target activities that preclude indiscriminate substitution. Granisetron and dolasetron are pure 5-HT₃ antagonists, whereas ondansetron exhibits additional binding at the opioid μ receptor, and ondansetron and tropisetron both display weak 5-HT₄ receptor antagonism [1]. Critically, only tropisetron bears the indole–tropane scaffold that confers partial agonism at α7 nAChRs (EC₅₀ ∼2.4 μM), an activity entirely absent from ondansetron, granisetron, and dolasetron [2]. Furthermore, tropisetron's elimination half-life of ∼7.3 hours in extensive metabolizers is approximately twice that of ondansetron (∼3.9 hours), supporting once-daily dosing [3]. The mesylate salt form introduces additional crystallinity and solubility considerations relative to the hydrochloride salt, affecting formulation behavior in preclinical and analytical workflows [4]. These pharmacological and physicochemical differences mean that a study's outcome—particularly in neuropharmacology, pain, or pharmacogenomics—may depend critically on which specific 5-HT₃ antagonist and which salt form is employed.

Tropisetron Mesylate: Quantified Differentiation Evidence Against Closest 5-HT₃ Comparator Compounds


Unique α7 Nicotinic Acetylcholine Receptor Partial Agonism: A Pharmacological Feature Absent in Ondansetron, Granisetron, and Dolasetron

Tropisetron—and its mesylate salt—possesses high-affinity partial agonist activity at homomeric α7 nAChRs (EC₅₀ ∼2.4 μM) and heteromeric α7β2 nAChRs (EC₅₀ ∼1.5 μM), as demonstrated by electrophysiological recordings in Xenopus oocytes expressing human receptors [1]. At sub-micromolar concentrations (10–30 nM), tropisetron sensitizes α7-containing nAChRs to low acetylcholine levels, producing a 'priming' or co-agonist effect that enhances cholinergic signaling [1]. This α7 nAChR activity is not shared by ondansetron, granisetron, or dolasetron, which are pure or near-pure 5-HT₃ antagonists [2]. The indole–tropane scaffold of tropisetron is the structural determinant of this dual activity; removal of the indole moiety abolishes α7 potency [3].

α7 nAChR partial agonism neuropsychiatric Alzheimer's disease cognition

Superior 5-HT₃ Receptor-Binding Affinity Relative to Ondansetron and Dolasetron: pKᵢ Comparison Across First-Generation Antagonists

Among first-generation 5-HT₃ antagonists, tropisetron exhibits a 5-HT₃ receptor binding affinity (pKᵢ = 8.81) that is superior to ondansetron (pKᵢ = 8.39) and dolasetron (pKᵢ = 7.6), though lower than granisetron (pKᵢ = 8.91) and the second-generation agent palonosetron (pKᵢ = 10.5) . In functional assays using rat cortical synaptosomal membranes with [³H]granisetron as radioligand, tropisetron demonstrates displacing potency comparable to granisetron, whereas its thermodynamic binding signature is distinct: tropisetron's displacing potency passes through a maximum as temperature decreases, a pattern not observed for granisetron or ondansetron, suggesting a unique binding mode [1]. Direct comparison in α9α10-containing nAChR-expressing oocytes (a surrogate for 5-HT₃-like pharmacology) shows tropisetron IC₅₀ of 70.1 ± 0.9 nM versus ondansetron IC₅₀ of 600 ± 100 nM, representing an ∼8.6-fold greater potency [2].

5-HT₃ receptor binding affinity pKᵢ antiemetic potency receptor pharmacology

CYP2D6-Dependent Metabolism: Greater Isoform Dependence Than Ondansetron, with Pharmacogenetic Implications

Both tropisetron and ondansetron are substrates for CYP2D6-mediated hydroxylation, but the degree of CYP2D6 dependence differs markedly. In human liver microsome studies, the CYP2D6 inhibitor quinidine (1 μM) reduced tropisetron hydroxylation by 67% but ondansetron hydroxylation by only 18%, indicating that tropisetron clearance is substantially more reliant on CYP2D6 activity [1]. This biochemical finding is corroborated by clinical pharmacokinetic data: tropisetron elimination half-life extends from ∼7–8 hours in extensive metabolizers to ∼30–45 hours in CYP2D6 poor metabolizers, an approximately 4–6-fold prolongation [2]. By contrast, ondansetron displays a more modest half-life difference across CYP2D6 genotypes because CYP3A4 contributes more substantially to its metabolism [3]. Granisetron and dolasetron are metabolized predominantly by CYP3A4/5 and are largely unaffected by CYP2D6 polymorphisms [4].

CYP2D6 pharmacogenomics drug metabolism polymorphism precision medicine

Fibromyalgia Pain Reduction: Unique Clinical Evidence Among 5-HT₃ Antagonists from a 418-Patient Randomized Controlled Trial

Tropisetron is the only 5-HT₃ receptor antagonist with positive randomized, double-blind, placebo-controlled clinical trial data in primary fibromyalgia syndrome. In a multicenter trial enrolling 418 patients, short-term treatment with tropisetron 5 mg once daily for 10 days produced a significantly higher responder rate (39.2%) than placebo (26.2%) (p < 0.05), with significant reduction in painful tender point count (p = 0.002) and improvements in ancillary symptoms including sleep quality and dizziness (p < 0.05) [1]. A separate open-label phase II study demonstrated that extending treatment to 28 days resulted in a 59.7% mean pain reduction on visual analog scale (VAS), with an absolute median change of −25.0 from baseline (p < 0.0001) and a 72.4% responder rate at day 28 [2]. No comparable clinical evidence exists for ondansetron, granisetron, dolasetron, or palonosetron in fibromyalgia, making tropisetron the sole evidence-supported 5-HT₃ antagonist for this indication [3].

fibromyalgia pain randomized controlled trial 5-HT₃ antagonist analgesia

Weak 5-HT₄ Receptor Antagonism: A Shared Feature with Ondansetron That Distinguishes Tropisetron from Pure 5-HT₃ Antagonists Granisetron and Dolasetron

Receptor profiling reveals that tropisetron exhibits weak antagonist activity at the 5-HT₄ receptor (Kᵢ = 156 nM for the porcine receptor), yielding a 5-HT₃/5-HT₄ selectivity ratio of approximately 195-fold . Ondansetron shares this weak 5-HT₄ antagonism. By contrast, granisetron and dolasetron (including its active metabolite hydrodolasetron) are characterized as pure 5-HT₃ antagonists devoid of 5-HT₄ activity [1]. This pharmacological distinction has functional consequences: in rodent behavioral models of anxiety, high-dose tropisetron inhibits drug-induced anxiolytic profiles via 5-HT₄ receptor blockade, whereas the pure 5-HT₃ antagonist ondansetron fails to produce this effect [2]. The clinical relevance of 5-HT₄ antagonism remains uncertain for antiemetic efficacy but may influence gastrointestinal motility outcomes and side-effect profiles in sensitive experimental models.

5-HT₄ receptor receptor selectivity off-target pharmacology gastrointestinal motility

Mesylate Salt Form: Physicochemical Differentiation from Hydrochloride with Implications for Solubility, Stability, and Formulation

Tropisetron mesylate (MW 380.5 g/mol) differs from the more widely available tropisetron hydrochloride (MW 320.81 g/mol) in counterion identity, molecular weight, and likely solid-state properties [1]. While direct comparative solubility data for tropisetron mesylate versus hydrochloride are sparse, a substantial body of pharmaceutical salt-selection literature demonstrates that mesylate salts frequently exhibit higher aqueous solubility than their hydrochloride counterparts due to a higher solubility product (Kₛₚ) and the absence of the common-ion effect that suppresses hydrochloride salt dissolution in gastric/acidic environments [2]. In one well-characterized case (LY333531), the mesylate salt was five-fold more water-soluble than the hydrochloride salt, directly driving API form selection [3]. The HPLC method for tropisetron mesylate tablet analysis has been validated with excellent linearity (r = 0.9999), recovery of 100.1%, and intra-/inter-day precision of 0.52%/0.64% RSD, ensuring reliable analytical quantification of the mesylate form in dissolution and quality control testing [4].

mesylate salt hydrochloride salt solubility formulation preclinical formulation

Optimal Research and Procurement Scenarios for Tropisetron Mesylate Based on Quantified Differentiation Evidence


Neuropharmacology Studies Requiring Concomitant 5-HT₃ Blockade and α7 nAChR Activation

Tropisetron mesylate is the preferred agent when an experimental protocol demands simultaneous antagonism at 5-HT₃ receptors and partial agonism at α7 nAChRs—for example, in investigations of cholinergic cognitive enhancement, Alzheimer's disease models, or neuroprotection paradigms. As documented in Section 3, Evidence Item 1, tropisetron exhibits α7 nAChR EC₅₀ values of ∼1.5–2.4 μM and sensitizes α7-containing receptors to low acetylcholine concentrations at nanomolar levels (10–30 nM) . This dual pharmacology is structurally unique to tropisetron among 5-HT₃ antagonists and cannot be replicated by substituting ondansetron, granisetron, or dolasetron. The mesylate salt's higher molecular weight (380.5 vs. 320.81 g/mol for HCl) must be accounted for when preparing equimolar dosing solutions .

Pharmacogenomic Research Requiring a CYP2D6-Sensitive Probe Substrate

For studies investigating the impact of CYP2D6 genetic polymorphisms on drug pharmacokinetics or pharmacodynamics, tropisetron mesylate offers a more CYP2D6-dependent metabolic profile than ondansetron. As shown in Section 3, Evidence Item 3, quinidine (1 μM) inhibits tropisetron hydroxylation by 67% versus only 18% for ondansetron , and the elimination half-life extends from ∼7–8 hours in extensive metabolizers to ∼30–45 hours in poor metabolizers . This large dynamic range makes tropisetron a superior probe for detecting CYP2D6 phenotype–pharmacokinetic associations. Researchers using genotyped animal models or human hepatocyte systems should ensure the mesylate salt is correctly identified and quantified using validated HPLC methods with documented precision of ≤0.64% RSD .

Preclinical Fibromyalgia and Chronic Pain Model Studies

Tropisetron mesylate is the only 5-HT₃ antagonist supported by robust clinical evidence for pain reduction in fibromyalgia, as detailed in Section 3, Evidence Item 4. In a 418-patient RCT, 5 mg/day tropisetron for 10 days achieved a 39.2% responder rate (vs. 26.2% placebo, p < 0.05) with significant tender point reduction (p = 0.002), and a 28-day extension study showed 59.7% mean VAS pain reduction (p < 0.0001) . Preclinical investigators studying pain mechanisms, central sensitization, or 5-HT₃-mediated analgesia should select tropisetron mesylate as the evidence-linked tool compound. The absence of comparable efficacy data for ondansetron, granisetron, or palonosetron in fibromyalgia means these agents cannot serve as validated positive controls in this indication space.

Drug–Drug Interaction and Polypharmacology Studies Where 5-HT₄ Receptor Engagement Is a Measured Variable

Tropisetron mesylate and ondansetron share weak 5-HT₄ receptor antagonism (tropisetron Kᵢ = 156 nM), whereas granisetron and dolasetron are pure 5-HT₃ antagonists devoid of 5-HT₄ activity . Functional behavioral pharmacology studies have confirmed that high-dose tropisetron inhibits 5-HT₄-mediated anxiolytic effects, while ondansetron at equivalent 5-HT₃-blocking doses does not . Researchers designing experiments where 5-HT₄ receptor engagement must be either deliberately included or stringently excluded should reference this receptor selectivity profile when selecting among commercially available 5-HT₃ antagonist salt forms. Procurement documentation should confirm the salt form (mesylate vs. hydrochloride) and purity (≥98–99%) to ensure accurate dosing.

Quote Request

Request a Quote for Tropisetron mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.